

# The Discovery and Synthesis of GLPG1837: A Technical Overview

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Compound of Interest		
Compound Name:	GLPG1837	
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Introduction: Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein functions as a chloride ion channel in epithelial cells, and its dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs. [3][4] CFTR mutations are categorized into classes based on the specific defect they cause.[3] Small molecules known as CFTR modulators aim to correct these defects. These modulators include "correctors," which enhance the amount of CFTR protein at the cell surface, and "potentiators," which improve the gating function of the CFTR channel.[1][2] **GLPG1837** is a novel, potent CFTR potentiator developed for the treatment of CF, particularly for patients with Class III gating mutations.[1][3]

# **Discovery Pathway of GLPG1837**

The discovery of **GLPG1837** began with a screening campaign to identify compounds capable of restoring chloride transport through the CFTR ion channel.[1][5] This effort led to the identification and optimization of a novel chemical series, culminating in the selection of **GLPG1837** as a clinical candidate.

### **Initial Screening and Hit Identification**

The primary screening assay used was a Yellow Fluorescent Protein (YFP)-based halide assay.[1][5] This cell-based assay measures CFTR-dependent chloride influx by monitoring the quenching of YFP fluorescence.[1] A bronchial epithelial cell line derived from a CF patient (CFBE410–) overexpressing the F508del-CFTR mutant was utilized.[1] To ensure sufficient



F508del-CFTR protein at the cell membrane for potentiator activity measurement, the cells were incubated at a reduced temperature of 27°C.[1] This campaign identified several hit series, including a lead compound with a tetramethyl-tetrahydropyran (THP) scaffold, which demonstrated good potency and efficacy on both F508del and G551D CFTR mutants.[1]

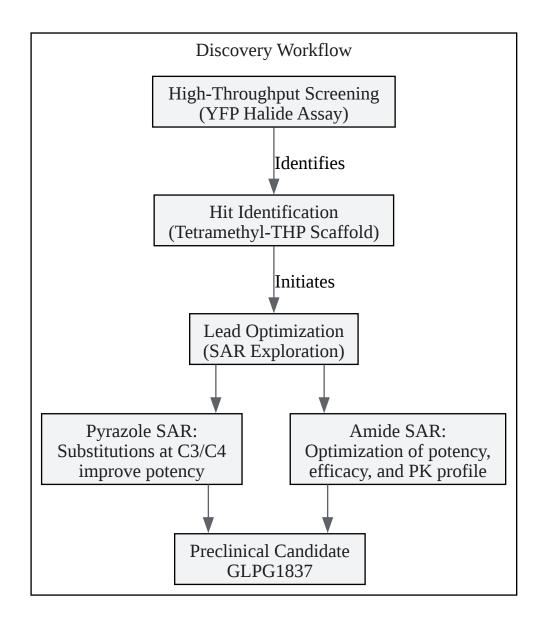
# Lead Optimization and Structure-Activity Relationship (SAR)

The initial THP-based hit (compound 8 in the source literature) was selected for further optimization.[1] Although potent, its phenolic moiety was a concern for potential phase II metabolism.[1] Medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) around this scaffold. Key findings from the SAR exploration include:

- Pyrazole Substitution: Substitution on the pyrazole ring, either at the 3 or 4 position, generally improved potency for the G551D CFTR mutant by 2- to 4-fold.[1]
- Amide Moiety: Extensive exploration of the amide portion of the molecule was conducted to optimize potency, efficacy, and pharmacokinetic properties.[1]

This optimization process led to the identification of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-IH-pyrazole-5-carboxamide, which was nominated as **GLPG1837**.[1]





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Figure 1: The discovery workflow for **GLPG1837**.

### **Mechanism of Action**

**GLPG1837** is a CFTR potentiator that enhances channel gating for mutants with defective regulation, such as the Class III G551D mutation, and certain Class IV mutants like R117H.[1] [3]

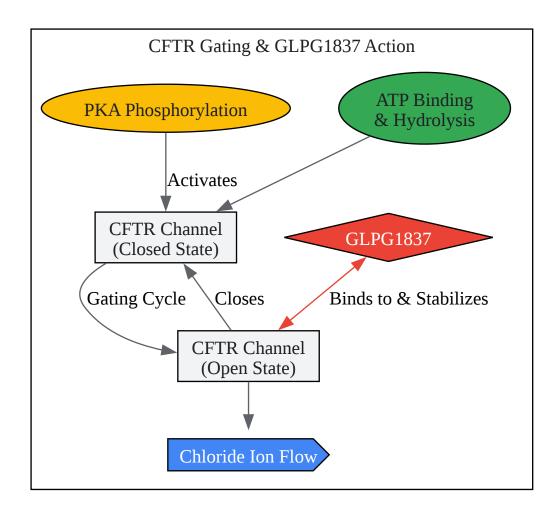
### **Allosteric Modulation**



Studies suggest that **GLPG1837** functions as an allosteric modulator.[6] Its mechanism involves state-dependent binding to the CFTR protein, meaning it has a higher affinity for the open state of the channel compared to the closed state.[6] By binding to and stabilizing the open conformation, **GLPG1837** increases the probability of the channel being open, thereby facilitating greater chloride ion flow.[7] This action is independent of the critical steps of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis that normally control CFTR gating.[6]

#### **Common Binding Site with Ivacaftor**

Evidence indicates that **GLPG1837** and the first-approved potentiator, Ivacaftor (VX-770), likely compete for the same or an overlapping binding site on the CFTR protein.[6][7] Despite differences in potency and efficacy, they potentiate CFTR gating in a remarkably similar manner.[6] Molecular docking studies have helped identify potential binding sites within the transmembrane domains (TMDs) of the CFTR protein.[7][8]





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Figure 2: Simplified CFTR channel gating and the stabilizing action of GLPG1837.

## **Chemical Synthesis**

The synthesis of **GLPG1837** is achieved through a concise route involving a key multicomponent reaction followed by an amide coupling.[1]

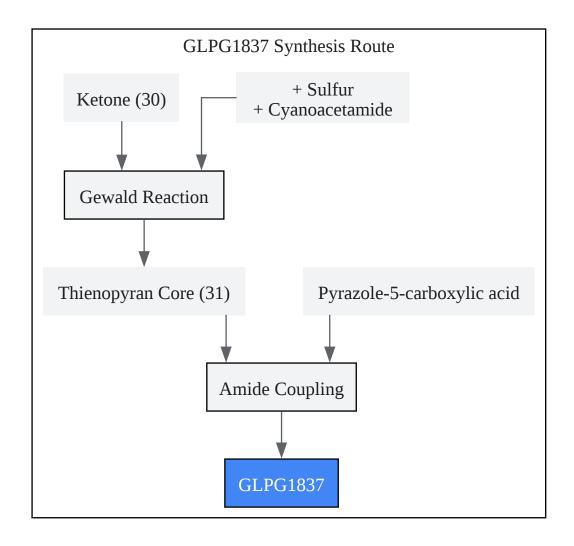
### Synthesis of the Thienopyran Core

The core heterocyclic structure, 3-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxamide (intermediate 31), is synthesized via a multicomponent Gewald reaction.[1] This reaction involves the commercially available ketone 30 (tetramethyl-tetrahydropyranone), elemental sulfur, and cyanoacetamide in the presence of a base.[1]

### **Final Amide Coupling**

The final step is the amide coupling between the synthesized thienopyran core (31) and 1H-pyrazole-5-carboxylic acid.[1] This coupling is typically facilitated by a coupling reagent, such as 2-chloro-1-methylpyridinium iodide, in the presence of a base like triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP), to yield **GLPG1837**.[1]





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Figure 3: High-level overview of the GLPG1837 synthesis process.

## **Quantitative Data**

**GLPG1837** has been characterized by its potent activity in vitro and favorable pharmacokinetic profile in humans.

Table 1: In Vitro Potency of **GLPG1837** on CFTR Mutants



CFTR Mutant	Assay Type	EC50 (nM)	Efficacy (% of VX-770)	Reference
F508del	YFP Halide	3	Not Reported	[9]
G551D	YFP Halide	339	260%	[5][9]
G178R	YFP Halide	Not Reported	154%	[5]
S549N	YFP Halide	Not Reported	137%	[5]
R117H	YFP Halide	Not Reported	120%	[5]

| G551D/F508del | TECC | 159 | 173% |[5] |

Table 2: Pharmacokinetic Properties of GLPG1837 in Humans

Parameter	Value	Condition	Reference
Absorption	Rapid	Single & Multiple Doses	[10]
Apparent Elimination Half-life	6 - 15 hours	Single & Multiple Doses	[10]
Time to Steady State	Within 2nd dosing	Multiple Doses	[10]
Food Effect	Bioavailability improved with food	Single Dose	[10]

| Safety (Phase 1) | Safe and well-tolerated | Up to 2000 mg single dose; up to 800 mg BID for 14 days [1][10] |

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 1 Study)



Parameter	Baseline Value	Value after Treatment	Treatment	Reference
Sweat Chloride Concentration	98 mmol/L	66 mmol/L	500 mg GLPG1837	[3]

| Lung Function (ppFEV1) | Declined after washout | Restored to pre-washout levels | GLPG1837 |[11] |

# Experimental Protocols Yellow Fluorescent Protein (YFP) Halide Assay

This assay is a primary method for screening and characterizing CFTR potentiators.[1]

- Cell Lines:
  - CFBE410— cells (human bronchial epithelial) transduced with adenoviruses containing
     F508del CFTR and YFP (H148Q/I152L/F47L).[1][9]
  - HEK293 cells transfected with plasmids containing various CFTR mutants (e.g., G551D, G178R, S549N, R117H) and YFP.[1][9]
- Cell Culture and Seeding:
  - HEK293 cells are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[9]
  - Following transfection, cells are seeded in black, poly-d-lysine coated 96-well plates at a density of 70,000 cells per well.[1][9]
- Incubation:
  - CFBE410— cells are incubated for 24 hours at 27°C to promote F508del CFTR trafficking to the cell membrane.[1][9]
  - HEK293 cells are incubated for 24 hours at 37°C.[9]



#### Assay Procedure:

- Cells are stimulated for 10 minutes with 10 μM forskolin (a CFTR activator) and the desired concentration of the test compound (e.g., GLPG1837) at room temperature.[9]
- The plate is then transferred to a plate reader where fluorescence is measured.
- A stimulus solution containing a halide (e.g., iodide) is added.
- The influx of halide ions through open CFTR channels quenches the YFP fluorescence.
- The rate of fluorescence quenching is proportional to the CFTR channel activity. The percent activation reflects the efficacy of the channel opening.[1]

# **Trans-epithelial Clamp Circuit (TECC)**

The TECC assay provides a more physiologically relevant measure of CFTR function in primary cells derived from CF patients.[5] This method measures ion transport across a polarized epithelial cell monolayer grown on a permeable support. The assay records changes in short-circuit current, which is a direct measure of transepithelial ion movement, upon stimulation with activators and test compounds.[5] The observed activities in this assay for **GLPG1837** correlated well with the results from the YFP halide assays.[5]

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